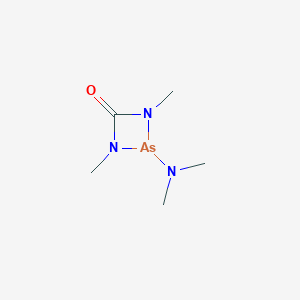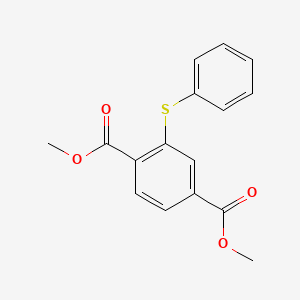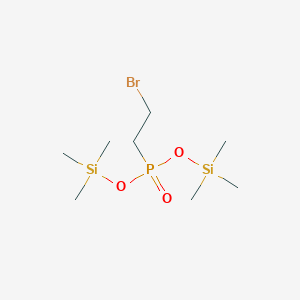
Methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzothiazine ring system, which is a fused ring structure containing both sulfur and nitrogen atoms. The presence of the benzyl group at the 3-position and the methyl ester group at the 2-position further defines its chemical structure. Benzothiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate typically involves the condensation of substituted 2-aminobenzenethiols with β-ketoesters. One common method is the one-pot synthesis, where substituted 2-aminobenzenethiols react with methyl acetoacetate in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of an enaminoketone intermediate, which undergoes oxidative cyclization to form the benzothiazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of catalysts and solvents can be tailored to improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound has shown promise as an antihypertensive, antidiabetic, and anti-inflammatory agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways. For example, it may act as an inhibitor of certain enzymes involved in metabolic processes or as a modulator of ion channels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
- Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
- Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate
Uniqueness
Methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate is unique due to the presence of the benzyl group at the 3-position, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other benzothiazine derivatives and may contribute to its specific pharmacological properties .
Eigenschaften
CAS-Nummer |
66155-36-0 |
|---|---|
Molekularformel |
C17H15NO2S |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C17H15NO2S/c1-20-17(19)16-14(11-12-7-3-2-4-8-12)18-13-9-5-6-10-15(13)21-16/h2-10,18H,11H2,1H3 |
InChI-Schlüssel |
HVYKHRZDHOOKSP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(NC2=CC=CC=C2S1)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



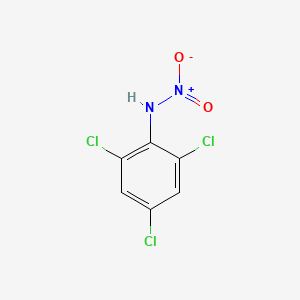
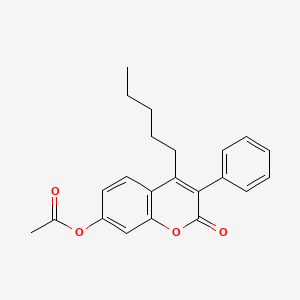

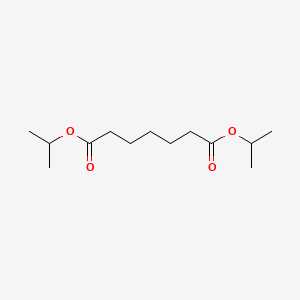
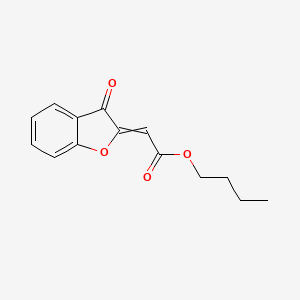
![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
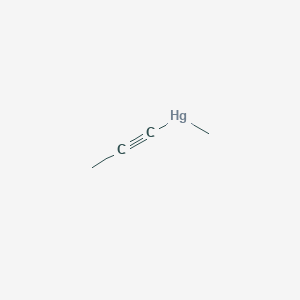
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
